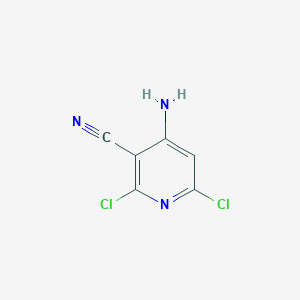

4-Amino-2,6-dichloronicotinonitrile

Description

Properties

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-1-4(10)3(2-9)6(8)11-5/h1H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHWOTXPTCHUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of Halogenated Pyridines

Transition metal-catalyzed cyanation (e.g., $$ \text{Pd(OAc)}_2 $$/$$ \text{CuCN} $$) could replace a chlorine atom at C3 with a nitrile group. However, the C2 amino and C4/C6 chlorines create electronic deactivation, necessitating harsh conditions. Alternatively, Sandmeyer-type reactions using $$ \text{CuCN} $$ on a diazonium salt intermediate may prove viable, though regioselectivity concerns persist.

Ring-Synthesis Approaches

Constructing the pyridine ring de novo with pre-installed nitrile functionality offers a promising alternative. For example, condensation of malononitrile with dichloroacetylene precursors under basic conditions could yield the target scaffold. Such methods, however, remain speculative without empirical validation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted nicotinonitriles, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction, but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Amino-2,6-dichloronicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, or antiviral properties.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the pyridine ring allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes the structural and functional differences, physicochemical properties, and hazards of 4-Amino-2,6-dichloronicotinonitrile and related compounds:

Key Findings from Comparative Studies

Structural and Functional Differences

- Substituent Effects: The nitrile group in this compound enhances its electrophilicity compared to 4-Amino-2,6-dichloropyridine, making it more reactive in nucleophilic substitution reactions. Nitro-substituted analogs (e.g., 6-Amino-5-nitropicolinonitrile) exhibit higher oxidative and thermal instability due to the electron-withdrawing nitro group .

- Acidity: The predicted pKa of 4-Amino-2,6-dichloropyridine (~0.49) suggests weak basicity, whereas nitro derivatives (e.g., 4-Chloro-2,6-dinitroaniline) are more acidic (pKa ~1–3) due to nitro groups stabilizing deprotonation .

Hazard Profiles

- Irritancy vs. Toxicity: Chlorinated pyridines (e.g., 4-Amino-2,6-dichloropyridine) are primarily irritants (Xi), whereas nitro compounds pose acute toxicity risks (e.g., 6-Amino-5-nitropicolinonitrile) or explosive hazards (e.g., 4-Chloro-2,6-dinitroaniline) .

- Environmental Impact : All compounds show moderate to high aquatic toxicity, with nitro derivatives being particularly persistent in ecosystems .

Biological Activity

4-Amino-2,6-dichloronicotinonitrile is a compound of interest in pharmacological and toxicological research due to its potential biological activities. This article explores its biological activity, including mutagenicity, genotoxicity, and metabolic pathways, supported by relevant data and case studies.

This compound is a derivative of nicotinonitrile with two chlorine substituents at positions 2 and 6. Its chemical structure can be represented as follows:

- Molecular Formula : C₆H₄Cl₂N₃

- Molecular Weight : 194.02 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its mutagenic and genotoxic properties.

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic activity. In a study involving Salmonella strains (TA98 and TA100), the compound demonstrated significant mutagenicity both with and without metabolic activation. The results are summarized in Table 1.

| Test System | Dose/Concentration | Results without Activation | Results with Activation | Comments |

|---|---|---|---|---|

| S. typhimurium TA98 | 75 mg/kg TNT | + (mutagenic) | - | Mutagenicity correlated with urinary metabolites |

| S. typhimurium TA100 | 75 mg/kg TNT | - | + (mutagenic) | Higher mutagenicity in high-exposure group |

The study found that urinary metabolites from workers exposed to TNT, which contains this compound as a metabolite, also exhibited mutagenic effects .

Genotoxicity Findings

Genotoxicity assessments revealed that the compound causes DNA damage in bacterial models. A study utilizing the umu test indicated that the compound induced DNA damage in Salmonella choleraesuis when metabolic activation was present but not when it was absent .

Metabolism and Toxicokinetics

The metabolism of this compound has been studied extensively due to its relationship with TNT metabolism. Approximately 50% of an administered dose is absorbed within 24 hours, with significant distribution to the liver and kidneys. The majority (about 75%) is excreted through urine as metabolites rather than as the parent compound .

Key Metabolites

- 4-Amino-2,6-dinitrotoluene (ADNT) : Identified as a major urinary metabolite.

- Further Reduction Products : Includes compounds such as 4,6-diamino-2-nitrotoluene.

Case Studies

A notable case study involved workers exposed to TNT in munitions factories. Urine samples collected post-exposure showed increased mutagenic activity compared to pre-exposure samples, correlating with elevated levels of urinary ADNT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.